Methyl 3-(8-quinolinyl)benzoate

Catalog No.
S8743067
CAS No.
M.F
C17H13NO2
M. Wt
263.29 g/mol
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Methyl 3-(8-quinolinyl)benzoate

Product Name

Methyl 3-(8-quinolinyl)benzoate

IUPAC Name

methyl 3-quinolin-8-ylbenzoate

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C17H13NO2/c1-20-17(19)14-7-2-6-13(11-14)15-9-3-5-12-8-4-10-18-16(12)15/h2-11H,1H3

InChI Key

OTTUXFTVRGCQCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3

IUPAC Naming Conventions for Quinoline-Benzohydroxamate Derivatives

The IUPAC name methyl 3-(quinolin-8-yl)benzoate is derived systematically:

  • Benzoate core: The parent structure is benzoic acid, substituted at the 3-position.
  • Quinoline substituent: A quinoline group (a bicyclic structure comprising a benzene ring fused to a pyridine ring) is attached at the 8-position of the benzoate.
  • Esterification: The carboxylic acid group of benzoic acid is esterified with methanol, yielding the methyl ester.

The molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol. The SMILES notation (COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3) clarifies the connectivity: the quinoline nitrogen resides at position 8, linked to the benzoate’s 3-carbon.

Comparative Analysis of Isomeric Forms

Isomerism in quinoline esters arises from variations in substituent positions. For example:

  • Positional isomers: Methyl 2-(quinolin-8-yl)benzoate or methyl 4-(quinolin-8-yl)benzoate would differ in the benzoate substitution site.
  • Functional group isomers: Replacing the ester with a sulfonamide (e.g., methyl 3-(quinolin-8-ylsulfamoyl)benzoate, as in ) alters reactivity and biological activity.

The 3-substituted configuration optimizes steric and electronic interactions, enhancing stability compared to ortho or para isomers.

Historical Context in Heterocyclic Chemistry

Evolution of Quinoline-Based Ester Synthesis

Quinoline derivatives have been pivotal in medicinal and materials chemistry since the 19th century. Early synthetic routes focused on Skraup and Doebner-von Miller reactions to construct the quinoline core. Modern methods, such as transition-metal-catalyzed cross-coupling, enable precise functionalization at specific positions.

The esterification of quinoline-substituted benzoic acids, as seen in methyl 3-(8-quinolinyl)benzoate, typically employs acid-catalyzed Fischer esterification or Steglich esterification for milder conditions. Industrial-scale production may utilize continuous-flow reactors to enhance yield and purity.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

263.094628657 g/mol

Monoisotopic Mass

263.094628657 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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